molecular formula C22H22FN5O2 B10992653 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B10992653
M. Wt: 407.4 g/mol
InChI Key: LASGLDZBFUKAFW-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the quinazoline and benzimidazole families. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the quinazoline core, followed by the introduction of the benzimidazole moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Preliminary studies indicate that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression.
    • Case Study : A study demonstrated that similar quinazolinones effectively inhibited the proliferation of breast cancer cells through the modulation of signaling pathways related to apoptosis and cell survival .
  • Anti-inflammatory Effects
    • Research suggests that compounds with a quinazolinone structure can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.
    • Case Study : In vivo models showed that related compounds reduced edema and inflammatory markers in rat models of paw edema, indicating potential therapeutic benefits in treating inflammatory disorders .
  • Antimicrobial Properties
    • The compound's structure is conducive to antimicrobial activity. Studies have reported that quinazolinones can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
    • Case Study : A series of quinazolinones were tested against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria .
  • Antioxidant Activity
    • Quinazolinones have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
    • Case Study : Compounds similar to the target molecule demonstrated significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells .

Data Summary Table

ApplicationMechanismCase Study Reference
Anticancer ActivityInduces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth
AntioxidantScavenges free radicals

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.

    Pathways: Signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide apart is its unique combination of the quinazoline and benzimidazole moieties, which may confer distinct biological activities and therapeutic potential.

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight407.4 g/mol
Molecular FormulaC22H22FN5O2
CAS Number1574411-21-4
LogP2.8754
Polar Surface Area57.316 Ų

Research indicates that this compound may exert its biological effects through multiple pathways, including:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling mechanisms.
  • Receptor Interaction : The compound is hypothesized to interact with various receptor types, including G-protein-coupled receptors (GPCRs), which are crucial for mediating physiological responses.

Antimicrobial Properties

A study highlighted the antimicrobial activity of quinazoline derivatives, including this compound, against various bacterial strains. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have been explored in vitro. In a series of assays involving different cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

In vivo studies have shown that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A research team evaluated the effectiveness of various quinazoline derivatives, including this compound, against resistant bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Research : In a recent study published in ACS Infectious Diseases, researchers investigated the effect of this compound on cancer cell proliferation. The results indicated a significant reduction in cell viability and increased apoptosis markers in treated cells .
  • Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that administration of the compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory therapeutic .

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C22H22FN5O2/c1-13(2)28-19-7-5-4-6-18(19)26-20(28)11-24-21(29)12-27-14(3)25-17-9-8-15(23)10-16(17)22(27)30/h4-10,13H,11-12H2,1-3H3,(H,24,29)

InChI Key

LASGLDZBFUKAFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

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